molecular formula C12H12NO2P B1313624 O-(Diphenylphosphinyl)hydroxylamine CAS No. 72804-96-7

O-(Diphenylphosphinyl)hydroxylamine

Cat. No.: B1313624
CAS No.: 72804-96-7
M. Wt: 233.2 g/mol
InChI Key: SJECIYLGISUNRO-UHFFFAOYSA-N
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Description

O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile electrophilic aminating reagent widely used in organic synthesis. Its structure features a hydroxylamine group (NH₂O–) bonded to a diphenylphosphinyl moiety (Ph₂P(O)–), which stabilizes the reactive N–O bond while enabling efficient nitrogen transfer to substrates. DPPH is synthesized via the reaction of diphenylphosphinic chloride with hydroxylamine derivatives under controlled conditions, yielding a stable, crystalline solid with a purity >99% . Key advantages include its scalability (multi-kilogram preparations), long-term stability (≥2 years when stored at room temperature in amber bottles), and compatibility with diverse reaction conditions .

Properties

IUPAC Name

O-diphenylphosphorylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECIYLGISUNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449717
Record name O-DIPHENYLPHOSPHINYLHYDROXYLAMINE
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Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72804-96-7
Record name O-(Diphenylphosphinyl)hydroxylamine
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Record name O-DIPHENYLPHOSPHINYLHYDROXYLAMINE
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Record name O-(Diphenylphosphinyl)hydroxylamine
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Record name O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

O-(Diphenylphosphinyl)hydroxylamine plays a crucial role in biochemical reactions as an electrophilic aminating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are essential for stereo- and regioselective bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts. The compound’s ability to act as a source of the amino group makes it valuable in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by facilitating the formation of specific bonds, which can alter cellular activities. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophilic aminating agent, facilitating the formation of bonds between different atoms. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activities. The precise mechanism involves the substitution of oxygen with good leaving groups, enabling the formation of various bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable and can be stored at room temperature for extended periods. Its stability and degradation may vary depending on the specific conditions of the experiment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an electrophilic aminating agent allows it to participate in the formation of bonds between different atoms, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s function in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to interact with specific transporters and binding proteins is essential for its distribution within biological systems.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating biochemical reactions and influencing cellular processes.

Biological Activity

O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile compound with significant implications in biochemical research and synthesis. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and findings from recent studies.

Overview of this compound

This compound is primarily recognized for its role as an electrophilic aminating agent . It facilitates the formation of various chemical bonds, including C–N, N–N, O–N, and S–N bonds, which are crucial for organic synthesis and biochemical reactions. The compound's ability to interact with enzymes and proteins enhances its utility in synthesizing complex molecules without the need for expensive metal catalysts .

Target Interactions

DPPH acts by binding to biomolecules, enabling the formation of new bonds through electrophilic substitution. This mechanism is essential for:

  • Cell signaling pathways : Modulating cellular responses by altering gene expression.
  • Metabolic processes : Influencing metabolic flux and the levels of various metabolites .

Molecular Mechanism

The compound's electrophilic nature allows it to substitute oxygen with good leaving groups, facilitating bond formation. This can lead to either activation or inhibition of specific enzymes, thereby affecting cellular functions .

Cellular Impact

DPPH has been shown to influence:

  • Cell signaling : Altering pathways that regulate cell growth and differentiation.
  • Gene expression : Modifying transcriptional activity in response to environmental stimuli.
  • Cellular metabolism : Affecting metabolic rates and pathways in response to varying concentrations .

Dosage Effects

Studies indicate that the biological effects of DPPH are dose-dependent:

  • Low doses : Promote specific biochemical reactions with minimal adverse effects.
  • High doses : Can lead to toxicity and adverse cellular outcomes, necessitating careful dosage management in experimental settings .

Research Findings

Recent studies have highlighted the diverse applications of DPPH in organic synthesis and medicinal chemistry:

StudyFindings
Gunasekera et al. (2024)Demonstrated the use of DPPH in late-stage S-imination reactions, yielding sulfilimine salts with potential cytotoxic properties .
Ong et al. (2023)Reported successful synthesis involving DPPH, showcasing its utility in regioselective nitrogen insertions .
Nature Communications (2021)Explored hydroxylamine-mediated C–C amination using DPPH, indicating its effectiveness in amination reactions .

Case Studies

  • Synthesis of 4-Phenylpyrrolidin-2-one :
    • Utilized DPPH as a key reagent in an Aza-Baeyer reaction, demonstrating its efficiency in forming complex nitrogen-containing compounds with high regioselectivity .
  • Thioether Imination Methodology :
    • Under mild conditions, DPPH facilitated the synthesis of sulfoximines from peptides and natural products, highlighting its broad functional group tolerance and chemoselectivity .

Pharmacokinetics and Stability

DPPH is stable at room temperature but should be stored in a dry environment away from heat sources due to its potential for decomposition. Its predicted density is approximately 125±01 g/cm³, which influences its handling and application in laboratory settings .

Comparison with Similar Compounds

O-Mesitylenesulfonylhydroxylamine (MSH)

Structural and Functional Differences :

  • Reactivity : Both DPPH and MSH serve as electrophilic aminating agents, but MSH’s mesitylenesulfonyl group (MesSO₂–) is more electron-withdrawing, leading to higher reactivity in aziridination and C–H amination. However, this also reduces thermal stability, with MSH requiring stringent temperature control (<0°C) to prevent decomposition .
  • Applications : MSH achieves moderate enantioselectivity (37–56% ee) in chalcone aziridination using chiral catalysts like quinine, but DPPH offers superior reproducibility in large-scale pharmaceutical syntheses (e.g., vardenafil precursors) due to its robustness .
  • Safety : MSH’s sulfonyl group poses explosion risks under thermal stress, whereas DPPH’s phosphinyl group enhances stability, enabling safer handling .

Performance Data :

Parameter DPPH MSH
Thermal Stability Stable up to 40°C Decomposes above 0°C
Aziridination Yield 64–90% (56% ee) 60–85% (50% ee)
Scalability Multi-kilogram synthesis Limited to small scale

O-(Nitroaryl)hydroxylamines

Key Contrasts :

  • Synthetic Utility : Nitroaryl derivatives (e.g., O-(nitrophenyl)hydroxylamines) exhibit strong electrophilicity but are prone to detonation due to weak N–O bonds. DPPH avoids this hazard via its phosphinyl group, which dissipates electron density without compromising reactivity .
  • Reaction Scope : Nitroaryl reagents are effective in nitration and diazo transfers but lack the broad applicability of DPPH in C–H aminations and heterocycle functionalization .

N-Chloro-N-sodium Carbamates

Functional Comparison :

  • Mechanism: These carbamates rely on chlorination for N-transfer, requiring basic conditions (e.g., NaH or KOtBu). DPPH operates under milder conditions (e.g., NMP/NaH) with higher atom economy .
  • Yield and Selectivity : In the amination of pyrrolotriazines, DPPH achieves 94% conversion vs. 80–85% for carbamates, with fewer byproducts .

O-(Trimethylsilyl)hydroxylamine Derivatives

Stability and Handling :

  • Silyl-protected hydroxylamines (e.g., O-TMS-hydroxylamine) require anhydrous conditions and inert atmospheres, complicating industrial use. DPPH’s air-stable crystalline form simplifies storage and dispensing .

Recent Advances (2024)

A breakthrough study demonstrated DPPH’s utility in converting (hetero)aryl boronic acids to primary anilines under mild conditions, expanding access to aniline derivatives for drug discovery .

Preparation Methods

Step S1: Formation of N-benzyloxycarbonyl-O-diphenylphosphorylhydroxylamine Intermediate

  • Reagents: N-Cbz-hydroxylamine and diphenylphosphinic chloride.
  • Solvent: Dichloromethane (preferred), dichloroethane, ethyl acetate, or toluene.
  • Base: Organic bases such as triethylamine, tri-n-propylamine, tri-n-butane, diisopropylethylamine, or pyridine.
  • Conditions: Reaction temperature maintained at 0 °C or below to control selectivity and minimize side reactions.
  • Process: N-Cbz-hydroxylamine is dissolved in the solvent and cooled to approximately -10 °C. The organic base is added dropwise, followed by slow addition of diphenylphosphinic chloride solution, maintaining temperature below 0 °C. The reaction proceeds with formation of triethylamine hydrochloride salt as a by-product.
  • Workup: After completion (monitored by TLC), the reaction mixture is extracted with dichloromethane, aqueous phase removed, and solvent evaporated under reduced pressure to yield the intermediate.

Step S2: Reductive Hydrogenation to Remove N-Cbz Protecting Group

  • Catalyst: Palladium on carbon (Pd/C), Raney nickel, or platinum and their oxides.
  • Solvent: Methanol, ethanol, or tetrahydrofuran (THF).
  • Conditions: Hydrogen gas or transfer hydrogenation (e.g., cyclohexyl transfer hydrogenation) at 25–40 °C for approximately 4 hours.
  • Process: The intermediate is dissolved in the solvent, catalyst added, and the mixture subjected to hydrogenation. The N-Cbz protecting group is cleaved reductively, yielding O-(diphenylphosphinyl)hydroxylamine.
  • Workup: Catalyst is removed by filtration, and the filtrate is concentrated to obtain the pure product.
  • Reaction Parameters and Yields: Data Summary
Step Reagents & Conditions Solvent(s) Temperature (°C) Catalyst/Base Yield (%) Purity (HPLC %)
S1 N-Cbz-hydroxylamine + diphenylphosphinic chloride, organic base (TEA) Dichloromethane -10 to 0 Triethylamine 89 (Example 2) 99.3
S2 Reductive hydrogenation of intermediate THF, MeOH, or EtOH 25–40 Pd/C, Raney Ni, or Pt 92 (Example 2) 99.0
Overall Two-step process - - - ~82 (combined) >99
  • Advantages of the N-Cbz Route
  • Selectivity: Use of N-Cbz-hydroxylamine improves O-phosphorylation selectivity, minimizing N-phosphorylation by-products.
  • Stability: Alkaline conditions during step S1 maintain the stability of the oxygen-phosphorus bond, preventing diphenylphosphinic acid formation.
  • Mild Deprotection: Reductive hydrogenation under mild conditions avoids cleavage of the phosphine-oxygen bond, a problem in acidic deprotection methods.
  • Industrial Feasibility: Avoids chromatographic purification; product isolation by filtration and concentration is scalable.
  • Environmental and Cost Benefits: Use of common organic solvents and bases, and avoidance of harsh acidic conditions reduce environmental impact and cost.
  • Detailed Example Protocol (Adapted from Patent CN112552339A)

Example 1:

  • Dissolve 73.9 g (1.1 eq) of N-Cbz-hydroxylamine in 800 mL dichloromethane at -10 °C.
  • Add 48.73 g (1.2 eq) triethylamine dropwise, maintaining temperature between -10 and 0 °C.
  • Add 106 g (1.0 eq) diphenylphosphinic chloride solution in dichloromethane dropwise, keeping temperature below 0 °C.
  • Stir until reaction completion (TLC monitoring).
  • Filter off triethylamine hydrochloride salt.
  • Remove solvent under reduced pressure to obtain intermediate.

Example 2:

  • Dissolve 10 g of intermediate in 200 mL tetrahydrofuran.
  • Add 1 g Pd/C catalyst.
  • Replace atmosphere with hydrogen gas.
  • Stir at 35 °C for 4 hours.
  • Filter catalyst and concentrate filtrate to yield this compound with 99% purity and 92% yield.
  • Summary

The preparation of this compound via the N-Cbz-hydroxylamine intermediate represents a significant advancement over previous methods. It combines high selectivity, good yields, mild reaction conditions, and scalability suitable for industrial production. The key features include:

  • Use of N-Cbz-hydroxylamine as a protected hydroxylamine source.
  • Controlled low-temperature reaction with diphenylphosphinic chloride under alkaline conditions.
  • Mild catalytic hydrogenation for deprotection.
  • Simple purification by filtration and concentration.

Q & A

Q. What are the standard synthetic protocols for preparing O-(Diphenylphosphinyl)hydroxylamine (DPPH), and how do reaction conditions influence yield and purity?

DPPH is synthesized via the reaction of hydroxylamine hydrochloride with diphenylphosphinic chloride under anhydrous conditions. A scalable method involves slow addition of diphenylphosphinic chloride to hydroxylamine hydrochloride in dichloromethane, followed by neutralization with sodium bicarbonate. Yields (>85%) depend on strict moisture control and maintaining temperatures below 0°C to minimize side reactions like hydrolysis . Purity is optimized via recrystallization from toluene or ethyl acetate.

Q. How does DPPH function as an electrophilic aminating agent, and what mechanistic insights support its reactivity?

DPPH transfers the amino group through an electrophilic pathway, where the diphenylphosphinyl group acts as a stabilizing leaving group. Mechanistic studies (e.g., DFT calculations) reveal that the reaction proceeds via a six-membered transition state, where the nucleophile (e.g., enolate or organometallic species) attacks the electrophilic nitrogen, releasing diphenylphosphinic acid as a byproduct. This pathway is supported by kinetic isotope effects and trapping of intermediates .

Q. What are the primary applications of DPPH in organic synthesis, and what substrates are compatible?

DPPH is widely used for:

  • Electrophilic amination of enolates, Grignard reagents, and organoboron compounds to generate primary amines .
  • N-Amination of heterocycles (e.g., pyrrolo-triazines in Remdesivir synthesis) . Compatible substrates include arylboronic acids, ketones, and esters. Functional group tolerance is high, but strongly acidic protons (e.g., carboxylic acids) may require protection .

Advanced Research Questions

Q. How can reaction conditions be optimized for DPPH-mediated amination to address competing O- vs. N-acylation pathways?

Competing O-acylation is minimized by:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) favor N-attack due to enhanced electrophilicity at nitrogen.
  • Base choice : Non-nucleophilic bases (e.g., LiHMDS) suppress side reactions by deprotonating substrates without interacting with DPPH.
  • Temperature control : Lower temperatures (e.g., −78°C to 0°C) reduce kinetic competition between pathways. Experimental validation via ¹H NMR monitoring of intermediates is critical .

Q. What strategies resolve contradictions in regioselectivity when using DPPH for amination of polyfunctional substrates?

Conflicting regioselectivity in polyfunctional systems (e.g., α,β-unsaturated carbonyls) can be addressed by:

  • Pre-complexation : Chelating agents (e.g., Mg(OTf)₂) direct amination to specific sites by stabilizing transition states.
  • Computational modeling : DFT calculations predict favored pathways by comparing activation energies of possible intermediates.
  • Protection/deprotection : Temporary blocking of reactive groups (e.g., silyl ethers for alcohols) ensures selective amination .

Q. How does DPPH compare to other electrophilic amination reagents (e.g., O-mesitylenesulfonylhydroxylamine) in terms of efficiency and substrate scope?

DPPH offers superior stability and broader applicability compared to alternatives:

  • Stability : DPPH is shelf-stable under inert atmospheres, whereas reagents like MSH degrade rapidly.
  • Functional group tolerance : DPPH tolerates esters and boronic acids, while MSH reacts preferentially with strong nucleophiles (e.g., enamines).
  • Byproduct handling : Diphenylphosphinic acid (DPPA) is less acidic and easier to remove than mesitylenesulfonic acid, simplifying workup .

Q. What safety protocols are critical when handling DPPH, and how do its hazards impact experimental design?

DPPH is classified as harmful (Xn) and irritant (R20/21/22). Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Safety data (NFPA ratings: Health 2, Reactivity 1) mandate exclusion of moisture to prevent decomposition .

Methodological Considerations

Q. How can computational methods (e.g., DFT) guide the design of DPPH-mediated reactions?

DFT studies predict transition state geometries and activation barriers, enabling:

  • Reaction pathway validation : Comparing calculated vs. experimental regioselectivity (e.g., N- vs. O-acylation).
  • Catalyst design : Identifying ligands or additives that stabilize key intermediates.
  • Solvent effects : Modeling solvation free energies to optimize reaction media .

Q. What analytical techniques are essential for characterizing DPPH-derived products and verifying reaction success?

  • NMR spectroscopy : ¹H/¹³C/³¹P NMR confirms amine formation and quantifies DPPA byproduct.
  • Mass spectrometry : HRMS validates molecular weights of primary amines.
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline products .

Q. How can DPPH be integrated into continuous-flow systems for scalable synthesis of pharmaceuticals?

Continuous-flow setups improve scalability by:

  • Precise mixing : Minimizes side reactions via rapid reagent homogenization.
  • Temperature control : Microreactors maintain low temperatures (−30°C) for sensitive intermediates.
  • In-line purification : Scavenger cartridges remove DPPA before product collection. This approach is demonstrated in Remdesivir intermediate synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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O-(Diphenylphosphinyl)hydroxylamine
Reactant of Route 2
O-(Diphenylphosphinyl)hydroxylamine

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